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molecular formula C13H17NO2 B8702320 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyridine CAS No. 117960-48-2

2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyridine

Cat. No. B8702320
M. Wt: 219.28 g/mol
InChI Key: PRKNUJVXRDNGAU-UHFFFAOYSA-N
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Patent
US06255315B1

Procedure details

To a solution of 14.6 g (67.19 mmol) of 2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine in ethyl acetate (400 mL) was added 4.6 g of 10% palladium on carbon catalyst. The resulting suspension was then hydrogenated at ambient temperature and atmospheric pressure until all the starting material was consumed (10.5 hr). The reaction mixture was filtered through celite and the filtrate was concentrated to give the product as an oily solid.
Name
2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>C(OCC)(=O)C.[Pd]>[O:1]1[C:5]2([CH2:6][CH2:7][CH:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[CH2:9][CH2:10]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pyridine
Quantity
14.6 g
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=NC=CC=C2
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
4.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then hydrogenated at ambient temperature
CUSTOM
Type
CUSTOM
Details
atmospheric pressure until all the starting material was consumed (10.5 hr)
Duration
10.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C2=NC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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